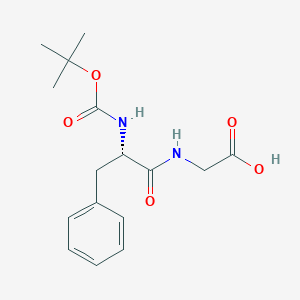

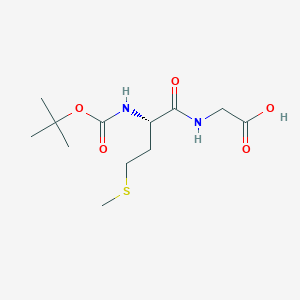

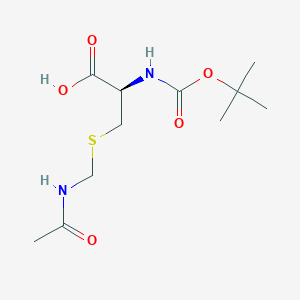

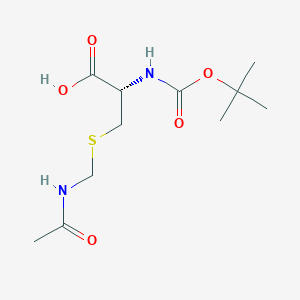

Boc-met-gly-OH

説明

“Boc-met-gly-OH” is a derivative of the amino acid glycine . It is used in peptide chemistry for esterification reactions to synthesize N-Boc amino acid esters and for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Synthesis Analysis

The synthesis of “Boc-met-gly-OH” involves several steps. The general procedure involves treating a compound in methanol with sodium hydroxide at room temperature for 3 hours. The solvent is then evaporated in a vacuum and the residue is adjusted to pH 2-3 with hydrochloric acid. The mixture is then extracted three times by ethyl acetate .

Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used. The Boc group is stable towards most nucleophiles and bases .

科学的研究の応用

Synthesis of Trehalose-Centered Dipeptide Esters : Boc-met-gly-OH, among other dipeptides, has been used in the synthesis of trehalose-centered dipeptide esters. These esters showed varying substitution patterns influenced by the sterical demands of the acylating reagent (Jerić, Momčilović, Bratoš, & Horvat, 2006).

Synthesis of Cyclic Peptides : Boc-met-gly-OH played a role in the synthesis of cyclic peptides, demonstrating its utility in creating complex peptide structures with specific biochemical properties (Neubert, Bergmann, Mansfeld, Hartrodt, Barth, & Jakubke, 1985).

Hydrophobic Peptide Synthesis : Boc-met-gly-OH was used in the synthesis of hydrophobic peptides, where it assisted in improving solubility and facilitating analysis (Wahlström, Planstedt, & Undén, 2008).

Polypeptide Synthesis Improvement : Research has focused on improving the synthetic methods of polypeptides using Boc-met-gly-OH, aiming to reduce costs and enhance yields (Zhao Yi-nan & Key, 2013).

Study of Peptide Enolates : Boc-met-gly-OH was used in the preparation of peptide enolates, highlighting its role in peptide backbone modification and the production of peptide derivatives (Bossler & Seebach, 1994).

Metabolism of Cholecystokinin Analogs : Boc-met-gly-OH was utilized in studying the degradation and metabolism of cholecystokinin analogs, revealing its importance in understanding peptide processing (Durieux, Charpentier, Pélaprat, & Roques, 1986).

Synthesis of Phe-Gly Mimetics : Boc-met-gly-OH was involved in synthesizing heterocyclic Phe-Gly dipeptidomimetics for pseudopeptides, indicating its role in creating bioactive peptide analogs (Borg et al., 1999).

Safety And Hazards

When handling “Boc-met-gly-OH”, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-met-gly-OH | |

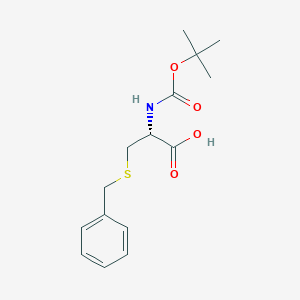

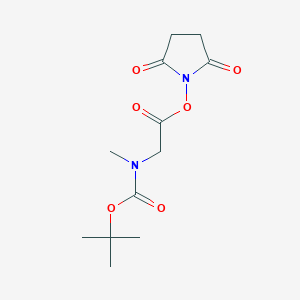

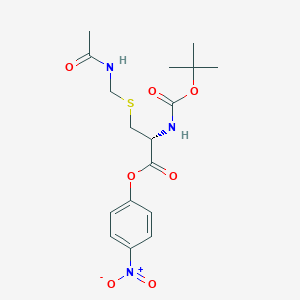

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

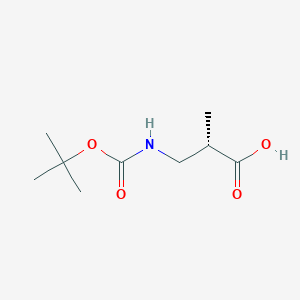

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)

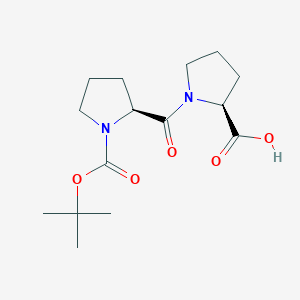

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)